Methyl 2-ethyl-4-methoxy-2h-indazole-6-carboxylate
Overview
Description
Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by its unique substituents, including an ethyl group at the 2-position, a methoxy group at the 4-position, and a carboxylate ester at the 6-position
Scientific Research Applications
Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals and dyes.
Safety and Hazards
Future Directions
The future directions for “Methyl 2-ethyl-4-methoxy-2h-indazole-6-carboxylate” and other indazole derivatives are likely to involve further exploration of their synthesis methods and biological activities . As these compounds display versatile biological activities, they have gained considerable attention in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 2-ethyl-4-methoxy-2h-indazole-6-carboxylate belongs to the class of indazole derivatives . Indazole-containing compounds have a wide variety of medicinal applications and can interact with multiple targets . For instance, they can inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling and are involved in various diseases such as cancer .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (such as chk1, chk2, and sgk) to inhibit their activity . This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways. For instance, they can inhibit the activity of kinases like CHK1, CHK2, and SGK, which are involved in cell signaling pathways . By inhibiting these kinases, indazole derivatives can disrupt the normal functioning of these pathways, leading to changes in cell behavior .
Result of Action
Given the known activities of indazole derivatives, it can be inferred that this compound may have anti-inflammatory, anticancer, and other therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 5, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-ethyl-4-methoxy-1H-indazole-6-carboxylate: Similar structure but differs in the position of the nitrogen atom in the indazole ring.
Methyl 2-ethyl-4-methoxy-2H-indazole-5-carboxylate: Similar structure but with the carboxylate group at the 5-position.
Uniqueness
Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position and the carboxylate ester at the 6-position provides distinct electronic and steric effects, differentiating it from other indazole derivatives.
Properties
IUPAC Name |
methyl 2-ethyl-4-methoxyindazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-4-14-7-9-10(13-14)5-8(12(15)17-3)6-11(9)16-2/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCUUKKZWYSRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=CC2=N1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230418 | |
Record name | Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245215-49-9 | |
Record name | Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245215-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-ethyl-4-methoxy-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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